Home > Products > Building Blocks P14168 > 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one - 1016878-52-6

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-362143
CAS Number: 1016878-52-6
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,7-Dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine

    7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one

    • Compound Description: This compound was isolated as a hydrolysis product in a research study aiming to synthesize 4,7-dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine [].

    4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

    • Compound Description: This compound served as a starting material in a research study focused on synthesizing (diphenylamino)phenylethenyl group-containing chromophores [].

    (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline

    • Compound Description: This compound, a chromophore, was synthesized through a Heck reaction using 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine as a starting material [].

    3-Bromo-4-tosyloxyquinolin-2(1H)-one

    • Compound Description: This compound acts as a key starting material in a palladium-catalyzed cross-coupling reaction to synthesize 3,4-disubstituted quinolin-2(1H)-ones [].

    3,4-Disubstituted quinolin-2(1H)-ones

    • Compound Description: This broad category encompasses a range of compounds synthesized via palladium-catalyzed cross-coupling reactions, often employing halogenated quinolin-2(1H)-ones like 3-bromo-4-tosyloxyquinolin-2(1H)-one as starting materials [, ].

    3-Bromo-4-trifloxyquinolin-2(1H)-one

    • Compound Description: This compound serves as a starting material in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse 3,4-disubstituted quinolin-2(1H)-ones [].

    7-Amino-3,4-dihydroquinolin-2(1H)-one

    • Compound Description: This compound, previously studied for its carbonic anhydrase I (CAI) inhibitory activity, serves as a central scaffold for developing a series of novel derivatives with potential medicinal applications, particularly as carbonic anhydrase inhibitors [, ].
    Overview

    7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities. This particular compound features a bromine atom at the 7-position of the quinoxaline ring, which can influence its reactivity and biological properties. The molecular formula of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of approximately 227.06 g/mol. The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure.

    Synthesis Analysis

    The synthesis of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods, often involving the bromination of precursor compounds.

    1. Bromination Method: A common approach involves the selective bromination of 3,4-dihydroquinoxalin-2(1H)-one using bromine in acetic acid. This method has been reported to yield the brominated product in high efficiency (around 90% yield) .
    2. Alternative Synthesis Routes: Other synthetic routes may include:
      • Imine Reduction: Utilizing sodium cyanoborohydride for the reduction of imines derived from quinoxaline precursors, leading to high yields of related dihydroquinoxalinones .
      • Suzuki Coupling: Employing palladium-catalyzed cross-coupling reactions to introduce various substituents at the 7-position after initial bromination .
    Molecular Structure Analysis

    The structure of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one is characterized by its bicyclic framework consisting of a fused benzene and pyrazine ring system. The presence of the bromine atom at position 7 significantly alters its electronic properties and reactivity.

    Chemical Reactions Analysis

    7-Bromo-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions due to its functional groups:

    1. Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
    2. Formation of Derivatives: It can undergo reactions with amines or other nucleophiles to form amide derivatives or other substituted products .
    3. Biological Activity Assessments: Studies have shown that derivatives of this compound exhibit antibacterial properties, making it a subject of interest in medicinal chemistry .
    Mechanism of Action

    The mechanism by which 7-bromo-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects typically involves interaction with specific biological targets:

    1. Antibacterial Activity: Compounds within this class have been shown to inhibit bacterial growth by interfering with essential cellular processes, potentially through inhibition of enzymes involved in cell wall synthesis or DNA replication.
    2. Enzyme Inhibition: The structural features allow for binding to active sites on target enzymes, thus inhibiting their function and leading to antibacterial effects .
    Physical and Chemical Properties Analysis

    Physical Properties

    Chemical Properties

    • Stability: The presence of the bromine atom may enhance stability under certain conditions but can also make it reactive towards nucleophiles.
    • Reactivity: Reacts readily in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine substituent.

    Relevant Data

    The boiling point remains unspecified in many sources, indicating further research may be needed for complete characterization .

    Applications

    7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:

    1. Medicinal Chemistry: The compound is explored for its potential antibacterial properties and serves as a lead structure for developing new antibiotics.
    2. Research Tool: It may be used in biochemical assays to study enzyme inhibition and cellular processes related to bacterial infections.
    3. Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
    Structural Significance as a Privileged Heterocyclic Scaffold

    Role of the Dihydroquinoxalinone Core in Medicinal Chemistry

    The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This nitrogen-fused bicyclic system combines a benzene ring with a partially saturated pyrazine moiety containing a critical lactam group, enabling diverse interactions with biological targets. The scaffold's significance stems from its conformationally restrained structure, which positions substituents in three-dimensional space with precise spatial orientation, facilitating optimal target binding [1]. This molecular framework serves as a key intermediate for accessing complex pharmacophores, with its inherent polarity contributing to favorable solubility profiles compared to fully aromatic quinoxalines [1] [7].

    Recent studies have validated the dihydroquinoxalinone core as a potent tubulin inhibitor, disrupting microtubule assembly in cancer cells. The lactam moiety (N-C=O) engages in specific hydrogen-bonding interactions with the tubulin colchicine binding site, while the aromatic system facilitates π-stacking with protein residues [7]. This dual binding mechanism underpins the scaffold's exceptional antiproliferative activity, exemplified by lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a), which demonstrates low nanomolar GI₅₀ values (1.9-3.2 nM) against various human tumor cell lines [7]. The scaffold's synthetic versatility enables efficient structural diversification at multiple positions, allowing medicinal chemists to optimize target affinity while modulating physicochemical properties. This adaptability is evidenced by the generation of diverse analogs with maintained bioactivity through strategic modifications of the A/B-ring system and N-aryl substitutions [1] [7].

    Table 1: Key Structural Features of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

    Structural ElementRole in BioactivityMedicinal Chemistry Advantage
    Lactam moiety (N-C=O)Hydrogen bond acceptor/donorEnhanced target binding specificity
    Aromatic benzene ringπ-Stacking interactionsImproved affinity for hydrophobic pockets
    Partially saturated pyrazineConformational restraintPreorganization for target binding
    N1 positionHydrogen bond donor capabilityDirect interaction with protein residues
    C3 and C6 positionsSites for structural diversificationOptimization of pharmacokinetic properties

    Electronic and Steric Implications of C7 Bromine Substitution

    The introduction of a bromine atom at the C7 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold induces significant electronic and steric alterations that profoundly influence molecular recognition and physicochemical behavior. Bromine, with an atomic radius of 1.20 Å and moderate electronegativity (2.96 Pauling scale), creates substantial steric bulk while exerting an electron-withdrawing effect through inductive forces. This substitution modifies the electron density distribution across the aromatic ring, particularly at the ortho (C6/C8) and para (C4a) positions, as confirmed by computational electron density mapping [9]. The 7-bromo derivative (C₈H₇BrN₂O; MW: 227.06 g/mol) exhibits altered dipole moments and molecular polarizability compared to unsubstituted analogs, impacting its interaction with biological targets .

    The steric bulk of bromine at C7 creates a distinctive molecular topography that influences binding pocket accommodation in protein targets. Molecular modeling studies demonstrate that 7-bromo substitution induces a conformational shift in the scaffold's orientation when bound to tubulin, optimizing hydrophobic contact with Val-318 and Ala-250 residues in the colchicine binding site [7]. This modification significantly enhances lipophilicity (experimental LogP ≈ 2.14) compared to non-halogenated analogs (LogP ≈ 1.82), improving membrane permeability while maintaining aqueous solubility within drug-like parameters (predicted solubility 0.291 mg/mL) . Bromine's leaving group potential also enables further functionalization via cross-coupling reactions, making 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1016878-52-6) a versatile synthetic intermediate for structure-activity relationship exploration [2] [9].

    Table 2: Physicochemical and Structural Properties of 7-Bromo Substitution

    Property7-Bromo DerivativeUnsubstituted AnalogBiological Impact
    Molecular Weight227.06 g/mol178.20 g/molIncreased molecular bulk
    Predicted LogP2.141.82Enhanced membrane permeability
    Molar Refractivity54.2449.80Modified polar surface interactions
    Steric Occupancy (vdW volume)22.7 ų15.2 ų (H atom)Selective pocket occupation
    Electron Withdrawing Effectσₘ = 0.39σₘ = 0Reduced electron density at C6/C8
    Aqueous Solubility0.291 mg/mL0.832 mg/mLMaintained solubility despite higher LogP

    Comparative Analysis with Non-Halogenated Analogues

    Comparative studies between 7-bromo-3,4-dihydroquinoxalin-2(1H)-one and its non-halogenated counterpart reveal substantial differences in biological activity and physicochemical behavior. The bromine atom imparts distinctive steric and electronic properties that translate to enhanced antiproliferative potency in cellular assays. In tubulin polymerization inhibition studies, 7-bromo-substituted derivatives demonstrate approximately 3-5 fold greater activity (IC₅₀ ≈ 0.15-0.25 μM) compared to unsubstituted analogs (IC₅₀ ≈ 0.5-0.8 μM) against MDA-MB-231 breast cancer cells, attributable to improved hydrophobic interactions within the colchicine binding pocket [7]. This potency enhancement is particularly pronounced in multidrug-resistant (MDR) cell lines, where brominated derivatives maintain efficacy against vinblastine-resistant KB-VIN cells while unsubstituted analogs show 7-12 fold reduced activity [7].

    The electronic perturbation induced by bromine substitution significantly alters the molecule's computational parameters. Density functional theory (DFT) calculations indicate a 0.35 eV reduction in the highest occupied molecular orbital (HOMO) energy level in the brominated derivative compared to the non-halogenated analog, indicating increased oxidative stability . This electronic modulation extends to reduced electron density at the C6 position (natural bond orbital charge difference: Δq = +0.18), which decreases unwanted metabolic oxidation at this site. In terms of solubility-physicochemical balance, the brominated compound (molecular weight 227.06) maintains acceptable aqueous solubility (0.291 mg/mL) despite its increased lipophilicity (LogP 2.14 vs. 1.82 for unsubstituted analog), demonstrating a favorable profile for drug development [9].

    Table 3: Biological Activity Comparison of Brominated vs. Non-Halogenated Derivatives

    Biological Parameter7-Bromo-3,4-dihydroquinoxalin-2(1H)-one DerivativesNon-Halogenated DerivativesFold Difference
    GI₅₀ against A549 (lung carcinoma)95 ± 37 nM838 ± 2 nM8.8-fold lower GI₅₀
    GI₅₀ against MDA-MB-231 (breast cancer)95 ± 37 nM838 ± 2 nM8.8-fold lower GI₅₀
    Tubulin polymerization IC₅₀0.15-0.25 µM0.5-0.8 µM3.2-fold greater potency
    Resistance index (KB-VIN/KB)1.051.42Reduced MDR susceptibility
    Calculated polar surface area29.1 Ų29.1 ŲNo significant difference
    Metabolic stability (t₁/₂ microsomes)42 min28 min1.5-fold improvement

    The strategic incorporation of bromine at C7 represents a sophisticated molecular editing approach that optimizes the steric, electronic, and pharmacokinetic profile of the dihydroquinoxalinone scaffold. This single-atom modification significantly enhances target engagement with tubulin while maintaining the compound's drug-like character, validating its utility in anticancer drug discovery pipelines [7] [9].

    Properties

    CAS Number

    1016878-52-6

    Product Name

    7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

    IUPAC Name

    7-bromo-3,4-dihydro-1H-quinoxalin-2-one

    Molecular Formula

    C8H7BrN2O

    Molecular Weight

    227.06 g/mol

    InChI

    InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)

    InChI Key

    ZITQQDFTRWZLSH-UHFFFAOYSA-N

    SMILES

    C1C(=O)NC2=C(N1)C=CC(=C2)Br

    Canonical SMILES

    C1C(=O)NC2=C(N1)C=CC(=C2)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.